Meclocycline sulfosalicylate

説明

Historical Trajectory of Research on Meclocycline (B608961) Sulfosalicylate

Meclocycline sulfosalicylate was synthesized in 1960 and has been marketed internationally for many years. nih.gov Early clinical studies in the United States involved 351 patients and focused on its efficacy as a topical treatment for acne vulgaris. nih.gov Research demonstrated that a 1% topical cream formulation of this compound was effective in reducing inflammatory lesions associated with acne. nih.gov One study noted that 82% of patients using the active preparation experienced clinical improvement. nih.gov Specifically, 62.3% of those treated with the this compound cream saw excellent or good results, compared to 27.5% of those using the vehicle cream alone. nih.gov A median reduction of 57.1% in inflammatory lesions was observed after 11 weeks of treatment. nih.gov

Subsequent research compared the efficacy of topical this compound with other treatments like benzoyl peroxide. One double-blind, randomized study with 106 patients found that benzoyl peroxide was more effective in reducing acne lesion counts than meclocycline. medicaljournals.se However, the combination of both treatments showed intermediate efficacy with fewer local side effects. medicaljournals.se More recent research has expanded to investigate other potential applications of this compound. For instance, some studies have explored its potential in cancer treatment, suggesting it as a candidate for drug repositioning in pancreatic ductal adenocarcinoma based on its ability to modulate the expression of certain oncogenic genes. mdpi.commdpi.com Another area of investigation involves its ability to disrupt amyloid fibrils, which has implications for diseases like dialysis-related amyloidosis. google.com

Foundational Research Context of Tetracycline (B611298) Antibiotics

The story of this compound is intrinsically linked to the broader history of tetracycline antibiotics. The first tetracyclines were discovered in the 1940s as natural products from soil bacteria called actinomycetes. nih.govresearchgate.net Chlortetracycline (B606653), the first of its class, was discovered in 1945 by Benjamin Minge Duggar. wikipedia.orgwikipedia.org This was soon followed by the discovery of oxytetracycline. nih.gov

These early tetracyclines were lauded for their broad-spectrum antibacterial activity against a wide array of gram-positive and gram-negative bacteria, as well as other microorganisms. nih.govwikipedia.org A pivotal moment in tetracycline research came in 1953 when Lloyd Hillyard Conover discovered that the fundamental chemical structure of tetracyclines could be achieved through the hydrogenation of chlortetracycline. ethz.ch This breakthrough paved the way for the creation of semi-synthetic tetracyclines, including meclocycline, and marked a significant advancement in medicinal chemistry. nih.gov

The mechanism of action for tetracyclines involves the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit. nih.govmdpi.com This binding prevents aminoacyl-tRNA from attaching to the ribosomal acceptor site, thereby halting the elongation of the peptide chain. nih.gov

Evolution of Research Challenges and Opportunities for this compound

A primary challenge in the field of tetracycline antibiotics, including meclocycline, is the emergence of bacterial resistance. The first tetracycline-resistant bacterium was identified shortly after the introduction of these antibiotics into clinical practice. wikipedia.org Bacteria have developed mechanisms to counteract the effects of tetracyclines, such as efflux pumps that actively remove the antibiotic from the cell and ribosomal protection proteins that dislodge the antibiotic from its target. wikipedia.org

Despite these challenges, new opportunities for this compound research are emerging. Its potential application in oncology is a significant area of interest. bohrium.com Studies have suggested that certain tetracyclines can inhibit tumor growth by affecting cell proliferation and inhibiting matrix metalloproteinases. mdpi.com Specifically, this compound has been identified as a potential drug candidate for pancreatic ductal adenocarcinoma due to its predicted ability to reverse disease-specific gene expression patterns. mdpi.commdpi.com

Another promising avenue of research is the investigation of this compound's effect on amyloid fibrils. Research has shown that it can disrupt preformed human β2-microglobulin fibrils in a dose-dependent manner, which could have therapeutic implications for amyloid-related diseases. google.com Furthermore, the anti-inflammatory properties of tetracyclines are also being explored, which could open up new therapeutic uses beyond their antimicrobial effects. nih.gov

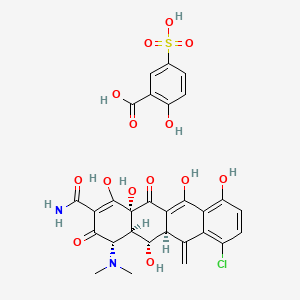

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O8.C7H6O6S/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32);1-3,8H,(H,9,10)(H,11,12,13)/t10-,14-,15+,17+,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJKUGVVYXCLFV-CCHMMTNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27ClN2O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045596 | |

| Record name | Meclocycline sulfosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73816-42-9 | |

| Record name | Meclocycline sulfosalicylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meclocycline sulfosalicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meclocycline sulfosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-hydroxy-5-sulfo-, compd. with [4S-(4α,4aα,5α,5aα,12aα)]-7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methylene-1,11-dioxo-2-naphthacenecarboxamide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECLOCYCLINE SULFOSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46VZA7RX2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Antimicrobial Action

Molecular Basis of Action: Ribosomal Target Engagement

The primary antimicrobial function of meclocycline (B608961) sulfosalicylate is rooted in its ability to interfere with the fundamental process of protein synthesis within bacterial cells. nih.govpatsnap.com This interference is highly specific, targeting the cellular machinery responsible for translating genetic code into functional proteins.

Specificity of Binding to Bacterial Ribosomal Subunits (e.g., 30S)

Meclocycline, like other tetracyclines, selectively targets the bacterial ribosome, which is structurally distinct from the ribosomes found in mammalian cells. uoanbar.edu.iq The specific point of interaction is the 30S ribosomal subunit, a smaller component of the 70S bacterial ribosome. nih.govcancer.govpatsnap.comdrugbank.commhmedical.comontosight.ainih.govmedchemexpress.commedchemexpress.com The binding of meclocycline to the 30S subunit is a reversible process. drugbank.comnih.govmsdvetmanual.com

Research indicates that the active molecule that binds to the ribosome is not the antibiotic alone, but rather a complex formed with a magnesium ion (Mg²⁺). nih.govresearchgate.netmdpi.commdpi.com This tetracycline-magnesium complex has a high affinity for the 16S ribosomal RNA (rRNA) within the 30S subunit. wikipedia.orgnih.gov This binding occurs at a specific pocket near the acceptor (A) site, a critical location for protein synthesis. mhmedical.comnih.gov

| Binding Target | Specificity | Nature of Binding | Active Binding Species |

|---|---|---|---|

| Bacterial 70S Ribosome | 30S Subunit patsnap.comdrugbank.commhmedical.com | Reversible drugbank.comnih.gov | Magnesium-Meclocycline Complex nih.govresearchgate.net |

Inhibition of Bacterial Protein Synthesis Pathways

The binding of the meclocycline-Mg²⁺ complex to the 30S subunit physically obstructs the A site on the ribosome. drugbank.comnih.govwikipedia.org This blockage prevents the incoming aminoacyl-transfer RNA (tRNA) molecule, which carries the next amino acid for the growing protein chain, from docking with the ribosome. mhmedical.comdrugbank.comnih.govncats.io

By preventing the binding of aminoacyl-tRNA, meclocycline effectively halts the elongation phase of protein synthesis. nih.govcancer.govpatsnap.comnih.govscispace.com No new amino acids can be added to the nascent peptide chain, leading to a cessation of protein production. nih.govcancer.gov Some evidence also suggests that tetracyclines might interfere with earlier stages of protein synthesis, such as the translation initiation phase, by affecting the function of initiation factors. frontiersin.orgnih.gov

| Step | Mechanism of Inhibition | Consequence |

|---|---|---|

| Binding of Aminoacyl-tRNA | Steric hindrance at the ribosomal A site due to the bound drug complex. mhmedical.comwikipedia.org | Prevents the delivery of new amino acids to the ribosome. drugbank.comnih.gov |

| Peptide Chain Elongation | The inability to add new amino acids halts the extension of the polypeptide chain. nih.govpatsnap.com | Incomplete and non-functional proteins are produced, ultimately stopping bacterial growth. patsnap.com |

Cellular Pharmacodynamics: Bacteriostatic vs. Bactericidal Properties

The ultimate effect of an antibiotic on a bacterial population can be categorized as either bacteriostatic, where bacterial growth is inhibited, or bactericidal, where the bacteria are directly killed. droracle.aigardp.org Meclocycline sulfosalicylate is predominantly classified as a bacteriostatic agent. nih.govcancer.govontosight.ainih.govncats.ioscispace.com

This bacteriostatic action means that meclocycline arrests the multiplication of microorganisms, giving the host's immune system the opportunity to eliminate the now-stagnant pathogens. msdvetmanual.com However, the distinction is not always absolute. At high concentrations, such as those that might be achieved in urine or at a site of topical application, tetracyclines can exhibit bactericidal activity, potentially by causing damage to the bacterial cytoplasmic membrane. patsnap.commsdvetmanual.com

| Property | Description | Primary Effect |

|---|---|---|

| Bacteriostatic | Inhibits bacterial growth and reproduction without direct killing. ontosight.aiscispace.comdroracle.ai | The primary mechanism of action at typical therapeutic concentrations. nih.govcancer.gov |

| Bactericidal | Directly kills bacteria. droracle.aigardp.org | May occur at higher concentrations of the drug. patsnap.commsdvetmanual.com |

Exploration of Ancillary or Secondary Mechanisms of Action

Beyond its direct interaction with the ribosome, other properties of the meclocycline molecule may contribute to its antimicrobial effects.

Potential Role of Metal Chelation in Inhibitory Mechanisms

Tetracyclines are well-documented as potent chelating agents, meaning they can form stable complexes with metal ions. nih.govmsdvetmanual.comnih.govuomustansiriyah.edu.iq This ability to bind divalent and trivalent cations, such as magnesium (Mg²⁺), calcium (Ca²⁺), and iron (Fe²⁺/Fe³⁺), is intrinsically linked to their pharmacological activity. researchgate.netmdpi.commdpi.com

As mentioned, the formation of a complex with Mg²⁺ is critical for its primary mechanism of binding to the ribosome. nih.govresearchgate.netmdpi.com Furthermore, the iron-chelating property of tetracyclines may represent a secondary antimicrobial mechanism. nih.gov Iron is an essential nutrient for bacterial survival and replication. nih.gov By chelating iron in the local environment, meclocycline could create iron-deficient conditions, further limiting bacterial growth and supplementing its primary bacteriostatic effect. nih.govresearchgate.net This chelation ability is also a factor in mechanisms of bacterial resistance, where efflux pumps may remove the tetracycline-metal complex from the cell. researchgate.netnih.gov

| Metal Ion | Role in Antimicrobial Action |

|---|---|

| Magnesium (Mg²⁺) | Forms an essential complex with the antibiotic, which is the active species that binds to the 30S ribosome. nih.govresearchgate.netmdpi.commdpi.com |

| Iron (Fe²⁺/Fe³⁺) | Chelation may deprive bacteria of this essential nutrient, contributing to the overall bacteriostatic effect. nih.govresearchgate.net |

| Calcium (Ca²⁺) | Tetracyclines are known to chelate calcium, which can influence their pharmacokinetic properties. msdvetmanual.commdpi.comnih.gov |

Antimicrobial Resistance Research and Mitigation Strategies

Characterization of Resistance Mechanisms to Meclocycline (B608961) Sulfosalicylate

Bacteria have evolved several distinct mechanisms to counteract the effects of tetracycline (B611298) antibiotics like meclocycline. The primary methods of resistance involve preventing the antibiotic from reaching its target, modifying the target itself, or inactivating the antibiotic molecule. wikipedia.orgcreative-diagnostics.com These resistance traits are often acquired through the horizontal transfer of mobile genetic elements, such as plasmids and transposons. creative-diagnostics.comnih.gov

One of the most prevalent forms of resistance to tetracyclines is the active efflux of the drug from the bacterial cell. creative-diagnostics.com This process is mediated by membrane proteins known as efflux pumps, which function to transport antibiotic molecules out of the cytoplasm, often in exchange for a proton. creative-diagnostics.com This action reduces the intracellular concentration of the antibiotic to sub-lethal levels, allowing the bacteria to survive and multiply. acs.org

These pumps are a major contributor to intrinsic and acquired resistance in both Gram-positive and Gram-negative bacteria. wustl.edu Meclocycline is a known substrate for these efflux systems. drugbank.comrsc.org The genes encoding these pumps are often located on mobile genetic elements, facilitating their spread among bacterial populations. wustl.edu Overexpression of these pumps, sometimes due to mutations in their regulatory genes, is a common cause of clinical resistance. wustl.edumcmaster.ca

Table 1: Major Families of Bacterial Efflux Pumps

| Pump Family | Energy Source | Description |

| RND (Resistance-Nodulation-Division) | Proton-motive force | Predominantly found in Gram-negative bacteria, these form tripartite systems that span both the inner and outer membranes. drugbank.com |

| MFS (Major Facilitator Superfamily) | Proton-motive force | One of the largest families of transporters, found in virtually all organisms. drugbank.com |

| ABC (ATP-binding cassette) | ATP hydrolysis | Utilizes the energy from ATP to transport a wide variety of substrates across cell membranes. drugbank.com |

| SMR (Small Multidrug Resistance) | Proton-motive force | Composed of small proteins that typically form homodimers or heterodimers to function. drugbank.com |

| MATE (Multidrug and Toxic Compound Extrusion) | Sodium ion gradient or proton-motive force | Extrudes a wide range of cationic drugs and toxic compounds. drugbank.com |

Meclocycline sulfosalicylate exerts its bacteriostatic effect by binding to the 30S ribosomal subunit, which physically blocks the attachment of aminoacyl-tRNA and halts protein synthesis. nih.gov A key mechanism of resistance involves the production of ribosomal protection proteins (RPPs). wikipedia.org These proteins, with examples including Tet(M) and Tet(O), interact with the ribosome. creative-diagnostics.com This interaction is thought to induce a conformational change in the ribosome that dislodges the bound tetracycline molecule or prevents it from binding effectively in the first place, thereby allowing protein synthesis to resume. creative-diagnostics.com This protective mechanism is a significant and widespread cause of resistance to tetracyclines. Like efflux pump genes, the genes encoding RPPs are frequently found on highly mobile transposons, contributing to their dissemination.

A third, though historically considered rarer, mechanism of resistance is the direct enzymatic inactivation of the antibiotic. wikipedia.org This is accomplished by enzymes that chemically modify the tetracycline structure, rendering it ineffective. A notable family of such enzymes is the tetracycline destructases, which includes the flavin-dependent monooxygenases like Tet(X). nih.gov

These enzymes catalyze the hydroxylation of the tetracycline molecule, for example at the C11a position. wikipedia.org This modification destabilizes the molecule and prevents it from effectively binding to the ribosome or chelating the magnesium ions necessary for its activity. wikipedia.org Research has confirmed that a wide range of tetracycline analogues, including meclocycline, are substrates for these inactivating enzymes. Initially discovered in commensal bacteria, genes encoding these enzymes, such as tet(X), have now been identified in a variety of environmental microbes and, more alarmingly, in human pathogens. nih.gov Some of these enzymes, particularly those isolated from the human gut microbiome, have been shown to confer high-level resistance to even the latest generations of tetracycline antibiotics.

Investigation of Cross-Resistance Patterns with Other Tetracyclines

Cross-resistance among members of the tetracycline family is a common phenomenon. Bacteria that acquire a resistance mechanism, such as an efflux pump or a ribosomal protection protein, will often exhibit reduced susceptibility to multiple tetracycline antibiotics. For instance, S. aureus isolates carrying the tet(M) gene, which codes for a ribosomal protection protein, can be resistant to tetracycline, doxycycline (B596269), and minocycline (B592863).

However, the pattern of cross-resistance is not always uniform. The effectiveness of a specific resistance mechanism can vary against different tetracycline analogues. The development of newer tetracyclines, such as the glycylcyclines, was specifically aimed at overcoming the most common resistance mechanisms. Tigecycline (B611373), for example, is a poor substrate for many common efflux pumps and is not affected by the major ribosomal protection proteins, allowing it to remain active against bacteria resistant to older tetracyclines. Conversely, some enzymatic degradation pathways, such as those mediated by certain Tet(X) enzymes, are capable of inactivating first, second, and third-generation tetracyclines, including tigecycline.

Table 2: Illustrative Cross-Resistance Patterns in Tetracyclines

| Resistance Mechanism | Tetracycline | Doxycycline | Minocycline | Tigecycline |

| Efflux (e.g., tet(K) in S. aureus) | Resistant | Resistant | Susceptible | Susceptible |

| Ribosomal Protection (e.g., tet(M)) | Resistant | Resistant | Resistant | Susceptible |

| Enzymatic Inactivation (e.g., some Tet(X) variants) | Resistant | Resistant | Resistant | Resistant |

Research on Strategies to Counteract Antimicrobial Resistance

The rise of resistance to tetracyclines has spurred research into multiple strategies to preserve the utility of this important class of antibiotics. These approaches range from the development of new molecules that can evade resistance mechanisms to the use of adjuvants that can restore the activity of older antibiotics.

A primary strategy to combat resistance is the chemical modification of the tetracycline scaffold to create novel analogues that are not susceptible to existing resistance mechanisms. This approach led to the development of the glycylcyclines, a third-generation of tetracyclines.

Tigecycline : The first of this class, tigecycline, features a large N,N-dimethylglycylamido group attached to the C-9 position of a minocycline core. This modification creates steric hindrance that prevents the drug from being recognized and bound by many efflux pumps and ribosomal protection proteins, thus circumventing the two major resistance mechanisms.

Newer Generations : Following tigecycline, other advanced tetracyclines have been developed. Eravacycline, a fully synthetic fluorocycline, and Omadacycline, a semisynthetic aminomethylcycline, were engineered to have broad-spectrum activity, including against multidrug-resistant pathogens, and to overcome tetracycline-specific resistance. wikipedia.org

Experimental Analogues : Research continues to explore new modifications. For example, the creation of an analogue named "iodocycline" through the addition of an iodine atom at the C-7 position of the tetracycline structure has been explored as a way to generate a more potent antibacterial agent with potentially less susceptibility to resistance.

Synergistic Effects in Combination Research (e.g., with other antimicrobial agents in preclinical models)

The exploration of synergistic antimicrobial combinations is a critical area of research aimed at combating drug-resistant pathogens. While specific preclinical studies focusing solely on this compound in combination therapies are not extensively documented in publicly available literature, the broader class of tetracycline antibiotics, to which meclocycline belongs, has been the subject of numerous investigations into synergistic effects with other antimicrobial agents. These studies provide valuable insights into the potential of meclocycline to act synergistically with other drugs. The underlying principle of this research is that combining antibiotics with different mechanisms of action can lead to enhanced efficacy, reduce the selection pressure for resistant strains, and in some cases, restore the activity of an antibiotic to which a pathogen has developed resistance.

The mechanism of action of tetracyclines, including meclocycline, involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. mdpi.com This action is typically bacteriostatic, meaning it inhibits the growth of bacteria rather than killing them outright. mdpi.com Combining a bacteriostatic agent like a tetracycline with a bactericidal agent (which kills bacteria) or another bacteriostatic agent with a different target can result in a more potent antimicrobial effect than either agent alone.

Preclinical research has identified synergistic relationships between tetracyclines and several other classes of antibiotics. For instance, third-generation tetracyclines have shown synergistic effects when combined with β-lactams or aminoglycosides, which is particularly valuable in addressing multidrug-resistant (MDR) infections. mdpi.com The proposed mechanism for synergy with aminoglycosides involves the latter causing errors in protein translation, which can compromise the bacterial cytoplasmic membrane and enhance the activity of both drugs. mdpi.com

A notable example of synergy is the combination of tetracyclines with β-lactam antibiotics like amoxicillin (B794) and oxacillin (B1211168). scialert.netnih.gov The rationale behind this combination is that β-lactams inhibit cell wall synthesis, which may increase the permeability of the bacterial cell to the tetracycline, allowing it to reach its ribosomal target more effectively. researchgate.net Studies have demonstrated that the combination of tetracycline and amoxicillin can be more effective against certain infectious agents than monotherapy. scialert.net Similarly, oxacillin and tetracycline have been shown to act synergistically against Staphylococcus aureus biofilms in vitro. nih.gov

Furthermore, research has explored the combination of tetracyclines with non-antibiotic compounds that can enhance their efficacy. These "adjuvants" can work by various mechanisms, such as inhibiting efflux pumps, which are bacterial proteins that expel antibiotics from the cell, thereby conferring resistance. acs.orgfrontiersin.org For example, the antidiabetic drug metformin (B114582) has been shown to have a synergistic effect with tetracyclines like doxycycline and minocycline against multidrug-resistant bacteria by promoting the intracellular accumulation of the antibiotic. nih.gov Plant-derived compounds, such as certain alkaloids and phenolic diterpenes, have also been investigated as potential efflux pump inhibitors that can work in synergy with tetracyclines. nih.govjabonline.in For instance, reserpine, a plant alkaloid, has been shown to increase the activity of tetracycline against some strains of methicillin-resistant Staphylococcus aureus (MRSA). jabonline.in

The following table summarizes findings from preclinical studies on the synergistic effects of tetracycline-class antibiotics with other agents. It is important to note that these studies were conducted with tetracycline, minocycline, or doxycycline, but the findings suggest potential avenues for similar research with this compound.

| Tetracycline Class Antibiotic | Combination Agent | Bacterial Strain(s) | Observed Effect | Potential Mechanism of Synergy |

| Tetracycline | Amoxicillin | Bacillus cereus, Enterococcus faecalis, Salmonella typhi | Synergistic | Increased cell permeability due to cell wall inhibition by amoxicillin, allowing for enhanced tetracycline uptake. researchgate.net |

| Tetracycline | Oxacillin | Staphylococcus aureus (biofilms) | Synergistic | Inhibition of the cell wall by oxacillin may facilitate the entry of tetracycline into the bacterial cell. nih.gov |

| Minocycline | Rifampin | Candida auris | Synergistic | The precise mechanism is not fully elucidated but may involve different targets in the pathogen. biorxiv.org |

| Doxycycline, Minocycline | Metformin | Multidrug-resistant S. aureus, E. faecalis, E. coli, S. enteritidis | Synergistic | Metformin promotes the intracellular accumulation of the tetracycline in resistant bacteria. nih.gov |

| Tetracycline | Alkaloid-related compounds (e.g., nitroxoline, sanguinarine) | Various diarrhoeic bacteria | Synergistic | Sanguinarine may compromise the bacterial cytoplasmic membrane, facilitating tetracycline entry. nih.govmdpi.com |

| Tetracyclines | Efflux Pump Inhibitors (e.g., reserpine) | Methicillin-resistant Staphylococcus aureus (MRSA) | Synergistic | Inhibition of efflux pumps leads to increased intracellular concentration of the tetracycline. jabonline.in |

| Third-generation tetracyclines (e.g., tigecycline) | Aminoglycosides (e.g., amikacin, gentamicin) | Carbapenem-resistant Klebsiella pneumoniae (CRKP) | Synergistic | Aminoglycosides may induce mistranslation, affecting the bacterial cytoplasmic membrane and enhancing antibiotic uptake. mdpi.com |

These preclinical findings underscore the potential of combination therapies involving tetracyclines to address the challenge of antimicrobial resistance. Further research specifically investigating this compound in synergistic combinations is warranted to determine its specific interaction profile and potential clinical applications in this context.

Chemical Synthesis and Derivatization Studies

Semi-Synthetic Pathways of Meclocycline (B608961) Sulfosalicylate Derivation

Meclocycline is a semi-synthetic tetracycline (B611298), meaning it is derived from a naturally produced precursor through chemical modification. toku-e.com The sulfosalicylate salt is then formed in a subsequent step.

Meclocycline is prepared from chlortetracycline (B606653), a natural product of Streptomyces aureofaciens. creative-diagnostics.comnih.gov The key structural modification is the creation of an exocyclic methylene (B1212753) group at the C6 position. This is achieved through the dehydration of the 6-hydroxy group of the chlortetracycline precursor. toku-e.com

A general process for creating 6-methylenetetracyclines involves several key steps:

11a-Halogenation : The tetracycline precursor undergoes halogenation at the 11a-position to form an 11a-halo-6,12-hemiketal. google.com

Dehydration : This intermediate is then dehydrated to yield the 11a-halo-6-methylene derivative. google.com

Reduction : The final step involves the reduction of this halo-methylene derivative to produce the 6-methylene compound, such as meclocycline. google.com

Improved methods have been developed to increase the yield and purity of the final product by carefully controlling the pH and temperature during the halogenation step to precipitate the enolic form of the hemiketal base, which is then converted to the hemiketal acid salt before dehydration. google.com

Meclocycline sulfosalicylate is the sulfosalicylate salt of the active meclocycline base. The formation of this salt takes advantage of the basic dimethylamino group at the C4 position of the meclocycline molecule. toku-e.com This group readily protonates, allowing for the formation of a salt with a suitable acid.

In the case of this compound, the acid used is 5-sulfosalicylic acid. The reaction of the meclocycline base with 5-sulfosalicylic acid results in the formation of the this compound salt. This process is analogous to the formation of other tetracycline salts, such as demeclocycline (B601452) hydrochloride, where the basic dimethylamino group reacts with hydrochloric acid. toku-e.com The formation of salts can improve properties such as solubility and is a common practice in pharmaceutical development. researchgate.net For instance, doxycycline (B596269) sulfosalicylate can be crystallized from a filtrate by the addition of 5-sulfosalicylic acid. google.com

Exploration of Novel Analogues and Derivatives

The exploration of novel tetracycline analogues is a continuous effort to develop compounds with improved antibacterial activity, better pharmacokinetic profiles, and the ability to combat resistant bacteria. researchgate.net Research has shown that modifications at various positions on the tetracycline scaffold can lead to significant changes in biological activity. biomedres.us

The development of third-generation tetracyclines, such as tigecycline (B611373), omadacycline, and eravacycline, highlights the focus on modifying the D-ring at the C7 and C9 positions. creative-diagnostics.comnih.gov For example, the glycylcyclines were developed through the modification of 9-aminotetracyclines. harvard.edu These newer analogues have demonstrated potent activity against a broad spectrum of bacteria, including those resistant to earlier generations of tetracyclines. creative-diagnostics.com

Furthermore, total synthesis approaches have enabled the creation of tetracycline analogues with modifications that are not accessible through semi-synthesis from natural precursors. harvard.edursc.org This allows for the exploration of a wider range of structural diversity, including changes to the A, B, and C rings, and the introduction of novel substituents. harvard.edu

Table 1: Generations of Tetracycline Antibiotics

| Generation | Obtaining Method | Representative Compounds |

|---|---|---|

| First | Biosynthesis | Chlortetracycline, Oxytetracycline, Tetracycline, Demeclocycline |

| Second | Semi-synthesis | Doxycycline, Minocycline (B592863), Lymecycline, Meclocycline , Methacycline, Rolitetracycline |

| Third | Semi-synthesis / Total synthesis | Tigecycline, Omadacycline, Sarecycline, Eravacycline |

This table is based on information from Creative Diagnostics and Rusu A, et al. 2021. creative-diagnostics.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. wikipedia.org For tetracyclines, SAR studies have guided the development of more effective antibiotics. biomedres.us

Key findings from SAR studies on tetracyclines include:

The upper peripheral zone of the tetracycline molecule, particularly positions C7 through C9 of the D-ring, is a key area for modification to enhance antibacterial activity. biomedres.us

The lower peripheral zone modifications can also influence the antibiotic and non-antibiotic properties of the compounds. biomedres.us

A dimethylamino group at the C4 position with its natural 4S stereochemistry is generally required for optimal antibacterial activity. biomedres.us

The introduction of a methylene group at C6 , as seen in meclocycline and methacycline, is associated with increased antibacterial activity. slideshare.net

Modifications at the C9 position , such as the addition of a glycyl amino group, have led to the development of the glycylcycline class with potent activity against resistant strains. slideshare.net

X-ray crystallography studies of tetracycline bound to the bacterial ribosome have provided further insight, revealing that the highly oxygenated periphery and the A-ring are primary binding sites. harvard.edu The "modifiable" or hydrophobic region, which includes positions C4, C4a, C5, C5a, and C6, offers opportunities for structural changes that may not interfere with ribosomal binding and could lead to novel and potent antibiotics. harvard.edu

Table 2: Key Structural Modifications and Their Impact on Tetracycline Activity

| Position | Modification | Impact on Activity | Example Compound(s) |

|---|---|---|---|

| C6 | Methylene group (=CH₂) | Increased antibacterial activity | Meclocycline , Methacycline |

| C7 | Electron-donating or withdrawing groups | Increased antibacterial activity | Minocycline (dimethylamino group) |

| C9 | Glycyl amino substitution | Potent activity against resistant bacteria | Tigecycline |

| C4 | Dimethylamino group | Essential for optimal activity | Most tetracyclines |

This table is based on information from Ravisankar, S. and a review by Tariq, S., et al. biomedres.usslideshare.net

Pharmacological Research in Preclinical and Theoretical Models

Preclinical Pharmacodynamic (PD) Modeling of Antimicrobial Activity

As a tetracycline (B611298) antibiotic, meclocycline (B608961) sulfosalicylate is a bacteriostatic agent that inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit. nih.govpatsnap.comcancer.gov Preclinical pharmacodynamic (PD) modeling aims to quantify the relationship between drug concentration and its antimicrobial effect over time, which is essential for optimizing treatment strategies. mdpi.com

In vitro pharmacodynamic (IVPD) models, such as one-compartment models or more complex hollow-fiber infection models, are standard tools used to study the antimicrobial activity of antibiotics under dynamic conditions that simulate human pharmacokinetics. springernature.commdpi.com These models are used to determine the key PK/PD indices (e.g., the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration, or fAUC/MIC) that best correlate with bacterial killing and suppression of resistance.

While the application of such models is a cornerstone of antibiotic development, specific IVPD studies detailing the development and application of a model for meclocycline sulfosalicylate are not widely published. science.gov Theoretically, an IVPD model for meclocycline would be used to simulate its concentration-time profile in a specific tissue, such as the skin, to determine the exposure required to effectively inhibit the growth of target pathogens like Cutibacterium acnes.

Physiologically based pharmacokinetic (PBPK) models are mechanistic models that simulate the ADME properties of a drug based on a combination of system-specific physiological data and drug-specific physicochemical properties. nih.govmdpi.com When coupled with a PD model, the resulting PBPK-PD model can predict the drug's therapeutic effect at the site of action. nih.gov

The development of a PBPK-PD model for a topically applied drug like this compound would be a complex undertaking. It would require data on the drug's permeability through different layers of the skin, its binding within those tissues, and its local clearance. The PD component would then link the simulated tissue concentrations to the bacteriostatic effect on the target microbial population. While PBPK modeling is a powerful tool in modern drug development for predicting human PK from preclinical data and for dose selection, the development of a specific PBPK-PD model for this compound has not been described in the available literature. nih.govnih.gov

Efficacy Studies in In Vitro and Non-Human In Vivo Infection Models

This compound is a tetracycline antibiotic characterized by its broad-spectrum antibacterial activity against a wide array of gram-positive and gram-negative bacteria. medchemexpress.comnih.govcancer.gov The primary mechanism of action for meclocycline, like other tetracyclines, involves the inhibition of bacterial protein synthesis. drugbank.compatsnap.com It achieves this by binding to the 30S ribosomal subunit of bacteria, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site, thereby disrupting the elongation of the peptide chain. nih.govdrugbank.com This bacteriostatic action effectively halts the growth and replication of susceptible bacteria. nih.govpatsnap.com

The efficacy of this compound has been particularly noted in the context of dermatological conditions, such as acne vulgaris, where it is used topically. medchemexpress.comnih.gov Its activity against Cutibacterium acnes (formerly Propionibacterium acnes), a key bacterium implicated in the pathophysiology of acne, is a significant aspect of its therapeutic use. researchgate.netnih.gov While the broad-spectrum nature of meclocycline is well-established in descriptive literature, detailed quantitative data from comprehensive in vitro susceptibility testing across a wide range of bacterial species in the form of Minimum Inhibitory Concentration (MIC) values are not extensively detailed in the provided search results. Similarly, specific non-human in vivo infection models demonstrating the broad-spectrum efficacy of this compound are not extensively documented in the available literature.

Table 1: Overview of Meclocycline's Antimicrobial Activity

| Aspect | Description |

| Class | Tetracycline antibiotic |

| Spectrum | Broad-spectrum, with activity against Gram-positive and Gram-negative bacteria. medchemexpress.comnih.govcancer.gov |

| Mechanism of Action | Inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. drugbank.compatsnap.com |

| Primary Application | Topical treatment of skin infections such as acne vulgaris. medchemexpress.comnih.gov |

| Key Target Organism in Acne | Cutibacterium acnes (formerly Propionibacterium acnes). researchgate.netnih.gov |

Recent preclinical research has highlighted the potential of meclocycline in addressing persistent bacterial infections, which are notoriously difficult to treat. One area of significant interest is its activity against the persister forms of Borrelia burgdorferi, the causative agent of Lyme disease. Persister cells are a subpopulation of dormant bacteria that exhibit high tolerance to antibiotics.

In a study screening a library of FDA-approved drugs for activity against amoxicillin-induced round bodies of B. burgdorferi persisters in vitro, meclocycline was identified as having notable efficacy. frontiersin.org The study utilized a SYBR Green I/propidium iodide viability assay to assess the percentage of remaining live cells after treatment. The results indicated that meclocycline was more effective than doxycycline (B596269), a commonly used antibiotic for Lyme disease, in reducing the viability of these persister forms. frontiersin.org

Table 2: Activity of Selected Tetracyclines against Amoxicillin-Induced Round Bodies of Borrelia burgdorferiin vitro

| Compound | Concentration (µg/mL) | Residual Live Cells (%) |

| Doxycycline | 50 | 42 |

| Chlortetracycline (B606653) | 50 | 33 |

| Meclocycline | 50 | 35 |

| Rolitetracycline | 50 | 36 |

| Data sourced from Feng et al., 2016. frontiersin.org |

These findings suggest that this compound may have a role in targeting persistent forms of B. burgdorferi, a significant challenge in the management of post-treatment Lyme disease syndrome. frontiersin.orgnih.gov Further in vivo studies in appropriate animal models would be necessary to validate these promising in vitro results.

Formulation Science and Advanced Drug Delivery Research

Development of Specialized Formulations for Targeted Delivery

The development of specialized formulations for meclocycline (B608961) sulfosalicylate is centered on delivering the drug effectively to its target site, primarily the skin and mucous membranes, while ensuring its stability and activity.

Micronization Techniques in Formulation Development

Micronization, the process of reducing the average diameter of a solid material's particles to the micrometer range, is a key strategy in the formulation of meclocycline sulfosalicylate. By increasing the surface area of the drug particles, micronization can enhance the dissolution rate of poorly water-soluble drugs. This technique has been specifically applied in the development of this compound formulations intended for topical and mucosal application.

Research has explored the use of micronized this compound in creating uniform suspensions and aerosolized products. For instance, a suspension can be formed by adding the micronized drug to an aqueous solution containing a suspending agent like gellan gum. Furthermore, metered-dose aerosol containers have been developed, filled with micronized this compound and a propellant, designed to deliver a precise amount of the drug per actuation. These approaches aim to improve the delivery and bioavailability of the drug at localized sites.

Table 1: Micronization Applications in this compound Formulations

| Formulation Type | Purpose of Micronization | Example Application |

|---|---|---|

| Aqueous Suspension | To create a uniform distribution of drug particles for consistent application. | A suspension for topical application to the oral mucosa, containing 0.5% gellan gum. |

Buffered Formulations and pH Optimization

The stability and solubility of many active pharmaceutical ingredients are pH-dependent, making buffered formulations and pH optimization critical aspects of drug development. Buffers are aqueous solutions that resist changes in pH and are essential for maintaining the efficacy and stability of a drug product. The selection of an appropriate buffer system is crucial and depends on the desired pH range and the route of administration.

In the context of this compound, buffered solutions have been utilized to prepare aqueous formulations for topical use. For example, the compound has been dissolved in an aqueous solution containing a tromethamine buffer to prepare a treatment for oral mucositis. The pH of a formulation can influence not only the drug's stability but also patient comfort, especially for sensitive areas like mucous membranes. Optimizing the pH helps to keep the drug in a soluble and stable state, preventing degradation or precipitation and ensuring therapeutic effectiveness.

Controlled Release Systems for Sustained Action

Controlled release drug delivery systems are designed to release a drug in a predetermined pattern over a fixed period. These systems can offer several advantages, including maintaining a steady drug concentration for an extended time, reducing dosing frequency, and minimizing side effects by avoiding high initial drug concentrations.

For topical applications, liquid crystal emulsification systems can be used to achieve controlled release. These systems form an organized lamellar structure that gradually releases the active ingredient as the formulation dries on the skin. While specific studies on controlled-release systems for this compound are not extensively detailed in the provided results, the development of mucoadhesive formulations represents a strategy for sustained action. By adhering to the mucosal surface, these formulations prolong the contact time of the drug at the site of action, effectively creating a sustained local effect.

Strategies for Localized Drug Delivery

Localized drug delivery aims to concentrate the therapeutic agent at the site of action, which can increase efficacy and reduce systemic side effects. This compound is primarily administered topically, making it a prime candidate for such strategies.

Research on Topical and Mucosal Drug Delivery Systems

Significant research has been conducted on topical and mucosal delivery systems for this compound. The most common formulation is a 1% cream, which has been clinically studied for the treatment of acne vulgaris. These studies have demonstrated the efficacy of applying the cream directly to the affected skin.

Beyond dermatological applications, research has focused on formulations for treating mucositis, an inflammation of mucous membranes. These formulations are designed for topical administration to the oral mucosa and include:

Aqueous solutions and suspensions: These liquid formulations can be easily applied to the oral cavity.

Effervescent tablets: Designed to dissolve in water, creating a solution for rinsing or direct application.

Mucoadhesive formulations: These are designed to adhere to the mucosal lining, providing prolonged drug release and retention in the oral cavity.

These varied delivery systems highlight the efforts to tailor this compound formulations for specific, localized treatments.

Preformulation Studies and Stability Considerations

Preformulation studies are the first step in the rational development of a dosage form. These studies investigate the physical and chemical properties of a drug substance alone and in combination with excipients, forming the basis for developing stable and effective formulations.

For this compound, preformulation data reveals several key characteristics:

Physical Properties: It is a bright yellow, crystalline solid powder. It is described as slightly soluble in water but soluble in solvents like methanol and DMSO. The compound is also noted to be hygroscopic, meaning it can absorb moisture from the air.

Stability: this compound is sensitive to light, necessitating storage in light-resistant containers. It is stable under recommended storage conditions, typically at -20°C in a sealed container away from moisture.

Incompatibilities: The compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.

Thermal Decomposition: Thermal analysis has shown that upon heating, this compound decomposes and may emit toxic fumes, including sulfur dioxide, carbon monoxide, and ammonia.

These preformulation and stability data are crucial for formulators to design a drug product that protects the active ingredient from degradation and ensures it remains effective throughout its shelf life.

Table 2: Summary of Preformulation and Stability Data for this compound

| Property | Description |

|---|---|

| Appearance | Bright yellow, crystalline powder |

| Solubility | Slightly soluble in water; Soluble in methanol, DMSO |

| Hygroscopicity | Hygroscopic |

| Light Sensitivity | Light sensitive; requires protection from light |

| Recommended Storage | -20°C, sealed container, away from moisture |

| Chemical Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents |

| Thermal Stability | Decomposes at high temperatures (>193°C) |

Thermal Degradation Analysis and Pathway Elucidation

The thermal stability of this compound has been investigated to understand its decomposition profile under elevated temperatures. Thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Thermogravimetric (DTG) Analysis, Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are crucial in elucidating the thermal decomposition pathway of active pharmaceutical ingredients.

Studies on the thermal behavior of this compound have revealed a multi-step degradation process. The compound does not exhibit melting or crystallization events upon heating, but rather undergoes decomposition in two distinct steps. The investigation of the gaseous byproducts released during this process provides insight into the fragmentation of the molecule.

The thermal decomposition of this compound in an inert nitrogen atmosphere has been found to release several gases. The presence of sulfur dioxide is a direct result of the degradation of the sulfosalicylate salt moiety. Other identified gaseous products include carbon dioxide, isocyanic acid, carbon monoxide, and ammonia. researchgate.net A proposed mechanism for the thermal degradation has been suggested based on these findings. researchgate.net

Table 1: Thermal Degradation Profile of this compound

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Evolved Gaseous Products |

|---|---|---|---|

| Step 1 | Data not available | Data not available | Sulfur dioxide, Carbon dioxide, Isocyanic acid, Carbon monoxide, Ammonia researchgate.net |

| Step 2 | Data not available | Data not available |

Note: Specific temperature ranges and mass loss percentages for each decomposition step of this compound are not available in the reviewed literature.

Impact of Excipients on Compound Stability

The stability of an active pharmaceutical ingredient within a formulation is critically dependent on its compatibility with the excipients used. Excipients are essential for providing the desired physical and functional properties to a dosage form, but they can also interact with the drug substance, potentially leading to degradation and a loss of potency. For tetracycline-class antibiotics like meclocycline, maintaining stability in topical formulations presents a significant challenge, primarily due to their susceptibility to degradation in the presence of water and certain other reactive species.

Formulation studies for tetracyclines, such as minocycline (B592863), have highlighted the importance of using a non-aqueous or minimally aqueous vehicle to prevent degradation. The presence of water can lead to rapid degradation of the antibiotic. google.com Therefore, the selection of excipients that are hydrophobic and have low water content is crucial for the stability of this compound in topical preparations like creams and ointments.

The pH of the formulation also plays a critical role in the stability of tetracyclines. A pH range of 6-7 has been suggested as suitable for maintaining the stability of tetracycline (B611298) hydrochloride in a gel formulation. ijrpr.com It is essential to carefully select buffering agents and other excipients to maintain the optimal pH for this compound stability throughout the product's shelf life.

Table 2: General Compatibility of Tetracycline-Class Antibiotics with Common Topical Excipients

| Excipient Class | General Compatibility | Examples of Excipients | Potential Impact on Stability |

|---|---|---|---|

| Hydrophobic Emollients and Waxes | Generally Compatible | Mineral oil, Light mineral oil | Provide a non-aqueous environment, minimizing hydrolytic degradation. google.comgoogle.com |

| Fatty Alcohols | Generally Compatible | Cetyl alcohol, Stearyl alcohol | Commonly used as thickeners and emollients in stable topical formulations. google.com |

| Fatty Acids | Compatibility Varies | Stearic acid, Oleic acid, Palmitic acid | Some fatty acids are reported to be compatible with minocycline. google.com |

| Polymeric Gelling Agents | Generally Compatible | Polymeric hydrocarbon gelling agents (e.g., Versagel® M) | Can form a stable suspension in a non-dissolving liquid medium. google.comgoogle.com |

| Hydrophilic Solvents | Generally Incompatible | Propylene glycol, Glycerin | Can promote degradation of tetracyclines. |

| Certain Surfactants | Generally Incompatible | Polysorbates (e.g., Tween®), Sorbitan esters (e.g., Span®), PEG stearates (e.g., Myrj™) | Reported to be incompatible with minocycline. google.com |

Disclaimer: The compatibility information in this table is based on studies with other tetracycline antibiotics, primarily minocycline, and is provided for general guidance only. Specific compatibility studies for this compound are required to confirm the suitability of these excipients in its formulations.

Analytical Methodologies and Comprehensive Characterization

Quantitative Analytical Methods for Meclocycline (B608961) Sulfosalicylate

Quantitative analysis of meclocycline sulfosalicylate ensures that the correct amount of the active pharmaceutical ingredient is present in a product. This is achieved through various validated analytical methods, primarily spectrophotometry and chromatography.

Spectrophotometric methods, which measure the absorption of light by a substance, are fundamental in the analysis of tetracycline (B611298) derivatives. The photophysical properties of meclocycline, along with other tetracyclines, have been studied using steady-state absorption and fluorescence techniques. researchgate.net These compounds typically exhibit two main absorption maxima, around 260 nm and 360 nm. researchgate.net The behavior of these absorption bands can be influenced by factors such as the solvent and pH. researchgate.net For instance, in aqueous solutions, meclocycline shows a blue-shifted bathochromic absorption band and a red-shifted emission spectrum compared to its behavior in organic solvents. researchgate.net

While specific validated spectrophotometric assays for the routine quantification of this compound are not extensively detailed in recent literature, methods developed for similar tetracyclines provide a framework. For example, simple and selective spectrophotometric methods have been developed for demeclocycline (B601452) and minocycline (B592863) based on the formation of colored complexes with reagents like molybdenum (VI). researchgate.net Such methods are validated for linearity, accuracy, and precision, demonstrating the utility of spectrophotometry in the quantitative analysis of this class of antibiotics. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the determination of purity and potency of this compound. tandfonline.comdrugfuture.com Reversed-phase HPLC methods are particularly effective and have been developed and validated for assaying the compound in bulk form and in cream formulations. tandfonline.comdrugfuture.com

A common HPLC system utilizes a reversed-phase Vydac 201 TP column or a similar packing L1 column. tandfonline.comdrugfuture.com The mobile phase often consists of a mixture of an aqueous buffer, such as 0.001 M Ammonium edetate adjusted to a specific pH, and an organic solvent like tetrahydrofuran. tandfonline.comdrugfuture.com Detection is typically performed using a UV detector at a wavelength of 340 nm. drugfuture.com These methods are capable of separating meclocycline from its degradation products and other related substances, ensuring an accurate assessment of its potency. tandfonline.com

High-Performance Thin-Layer Chromatography (HPTLC) has also been utilized, particularly for the isolation and purification of meclocycline and its isomers for identification purposes. tandfonline.comtandfonline.com

Below is a table summarizing typical parameters for an HPLC assay of this compound.

| Parameter | Description |

| Chromatograph | High-Pressure Liquid Chromatograph |

| Detector | UV, monitoring at 340 nm |

| Column | 25-cm × 4-mm; packing L1 |

| Mobile Phase | 0.001 M Ammonium edetate and tetrahydrofuran (85:15), pH adjusted to 6.6 with glacial acetic acid |

| Flow Rate | 0.8 ml/min |

| Injection Volume | 10 µL |

| Standard Conc. | Approx. 60 µg of meclocycline per mL |

Advanced Characterization Techniques

Beyond routine quantification, advanced analytical techniques are used to provide a deeper understanding of the molecule's structure, thermal stability, and degradation pathways.

Thermal analysis techniques are crucial for studying the stability and degradation behavior of pharmaceutical compounds like this compound. usp.br Techniques such as Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) provide information about mass loss, phase transitions, and decomposition as a function of temperature.

A study investigating the thermal behavior of this compound employed TG coupled with Fourier Transform Infrared Spectroscopy (TG-FTIR). usp.br This hyphenated technique allows for the identification of gases evolved during thermal decomposition, providing insights into the degradation mechanisms. Such studies are essential for determining the compound's thermal stability and for understanding how it might degrade under various storage or processing conditions. usp.br Thermogravimetric analysis is also a standard method for evaluating non-volatile impurity content in tetracycline compounds. mdpi.com

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and characterization of meclocycline and its related substances.

Mass Spectrometry (MS): Mass spectrometry provides detailed information about the molecular weight and structure of a compound. It has been instrumental in the identification of meclocycline's degradation products. For instance, MS, in conjunction with UV and circular dichroism spectra, was used to definitively identify the 4-epimer of meclocycline. tandfonline.comtandfonline.com High-pressure liquid chromatography combined with mass spectrometry (HPLC-MS) is a powerful tool for characterizing tetracycline-related compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary technique for determining the chemical structure of organic molecules. Quantitative NMR (qNMR) can be used as a direct determination method to confirm the purity of tetracycline compounds, often using an internal standard. mdpi.com Both one-dimensional and two-dimensional NMR experiments provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. azooptics.com

Infrared (IR) Spectroscopy: IR spectroscopy is used for the identification of functional groups within a molecule. It serves as a key identification test for this compound, with the compound's IR absorption spectrum being compared to that of a reference standard. drugfuture.com

Impurity Profiling and Degradation Product Analysis

Impurity profiling is the process of detecting, identifying, and quantifying impurities and degradation products in pharmaceutical substances. molnar-institute.comrroij.com This is a critical aspect of drug development and quality control, as impurities can affect the safety and efficacy of the final product. molnar-institute.com Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the reporting and control of these impurities. rroij.com

For this compound, a significant degradation product has been identified, particularly in cream formulations subjected to thermal stress. tandfonline.comtandfonline.com This degradant is the 4-epimer of meclocycline (4-epi-meclocycline). tandfonline.com Epimerization is a known degradation pathway for tetracyclines. tandfonline.com The identification of 4-epi-meclocycline was accomplished by isolating the unknown peak observed in HPLC chromatograms of aged cream samples and characterizing it using spectroscopic methods (UV, MS, circular dichroism). tandfonline.comtandfonline.com Studies have shown that the conversion of meclocycline to its 4-epimer is a reversible equilibrium reaction that favors the parent meclocycline. tandfonline.comtandfonline.com

The development of stability-indicating analytical methods, primarily HPLC, is essential for separating and quantifying the active ingredient from its impurities and degradation products like 4-epi-meclocycline. tandfonline.comdphen1.com

Drug Discovery and Development Research Paradigms

Integration into High-Throughput Screening (HTS) Platforms

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large numbers of compounds for biological activity. Meclocycline (B608961) sulfosalicylate, as an established compound, is often included in bioactive compound libraries used for HTS campaigns to identify new therapeutic applications, a process known as drug repurposing. medchemexpress.com

These libraries, which can contain thousands of molecules including FDA-approved drugs, are screened against novel biological targets. medchemexpress.compatsnap.com For instance, in a fluorescence resonance energy transfer (FRET)-based in vitro assay designed to find modulators of the β-III-spectrin actin-binding domain for potential treatment of spinocerebellar ataxia type 5, meclocycline was identified as a hit from a library of 2,684 compounds. patsnap.com The activity of such hits is then confirmed through secondary, orthologous assays like cosedimentation actin-binding assays. patsnap.com The inclusion of meclocycline in these screening platforms underscores its potential for new therapeutic roles beyond its traditional use as a topical antibiotic.

Table 1: Example of Meclocycline in a High-Throughput Screening Campaign

| Parameter | Description |

|---|---|

| Screening Platform | Fluorescence Resonance Energy Transfer (FRET) Assay |

| Target | L253P β-III-spectrin actin-binding domain (ABD) and F-actin |

| Compound Library Size | 2,684 FDA-approved drugs |

| Identified "Hit" | Meclocycline |

| Purpose of Screen | Discovery of potential therapeutics for spinocerebellar ataxia type 5 |

| Assay Quality Metric (Z' value) | > 0.77 |

Rational Drug Design Approaches for Tetracycline (B611298) Class

Rational drug design involves creating new medicines based on a detailed understanding of the biological target's structure and function. For the tetracycline class, this approach focuses on modifying the core four-ring (hydronaphthacene) nucleus to improve efficacy, overcome resistance, and refine pharmacokinetic properties. etflin.comnih.gov

The structure-activity relationship (SAR) of tetracyclines is well-documented, providing a roadmap for chemical modifications. nih.govbiomedres.us Key structural features are essential for antibacterial activity, including:

A linearly arranged DCBA naphthacene (B114907) ring system. biomedres.us

The C4 dimethylamino group on the A-ring is pivotal for antibacterial action. nih.govbiomedres.us

Keto-enolic tautomers at positions C1 and C3 are necessary for inhibiting bacterial protein synthesis. nih.gov

Modern tetracycline development, which has produced third-generation agents like tigecycline (B611373) and eravacycline, exemplifies rational design. nih.gov These newer compounds feature specific modifications, such as additions to the D-ring, that grant them activity against bacteria that have developed resistance to older tetracyclines. nih.gov

In silico (computer-based) techniques are central to this process. etflin.com Researchers use tools like molecular docking to screen virtual libraries of tetracycline derivatives against targets such as the tetracycline resistance protein (TetR). etflin.comresearchgate.net In one such study, 19 virtual tetracycline derivatives were screened, with six compounds identified as potential drug-like molecules based on their predicted binding energies to the target protein. etflin.comresearchgate.net

Preclinical Candidate Selection and Optimization

Once a promising compound or "hit" is identified, it enters the preclinical development pipeline, a rigorous process of optimization and evaluation before it can be considered for human trials. nih.govnih.gov This phase aims to refine the lead compound into a preclinical candidate (PCC) with a desirable profile. nih.gov

The key stages and considerations in this process include:

Lead Optimization: Medicinal chemists systematically modify the lead compound to enhance desired properties. This includes improving potency (measured by minimal inhibitory concentrations, or MICs), increasing aqueous solubility and stability, and ensuring selectivity for the bacterial target over human cells. nih.gov

ADME/Tox Profiling: An early understanding of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, is crucial. eurofinsdiscovery.com This involves a battery of in vitro assays.

In Vivo Efficacy: The optimized compound must demonstrate efficacy in robust in vivo disease models, such as mouse models of infection. eurofinsdiscovery.com

Pharmacokinetics/Pharmacodynamics (PK/PD): This involves studying how the drug moves through the body and how its concentration relates to its therapeutic effect, which helps in defining a potential dosing regimen. eurofinsdiscovery.com

A compound is formally declared a preclinical candidate only after it has successfully met a predefined set of criteria for efficacy, safety, and drug-like properties, justifying its advancement toward Investigational New Drug (IND)-enabling studies. nih.gov

Emerging Technologies in Meclocycline Sulfosalicylate Research

The field of drug discovery is being transformed by emerging technologies, particularly computational modeling and artificial intelligence (AI), which are accelerating the identification and design of new antibiotics.

Computational Modeling: Molecular modeling techniques provide deep insights into the behavior of tetracycline derivatives at the atomic level. tuiasi.ro Molecular mechanics force fields have been developed for various tetracyclines to simulate their interactions with biological targets like the ribosome and the Tet Repressor protein (TetR). researchgate.net These simulations can calculate key parameters such as binding energies, total energy, and HOMO/LUMO energy gaps, which help in predicting a molecule's stability and reactivity. tuiasi.ro Furthermore, computational approaches like molecular docking are used to predict how tetracyclines bind to target proteins, as demonstrated in studies repurposing them against SARS-CoV-2 Mpro. nih.gov

AI-Driven Discovery: Artificial intelligence, particularly deep learning and machine learning, is revolutionizing the search for new antibiotics. medicalchannelasia.com AI models can be trained on vast datasets of chemical structures and their corresponding biological activities. medicalchannelasia.commit.edu These trained models can then screen millions of novel compounds in silico to predict their antibacterial efficacy and potential toxicity with remarkable speed and accuracy. mit.eduhowabout.tech

Recent breakthroughs include:

The use of deep learning to identify a new structural class of antibiotics effective against methicillin-resistant Staphylococcus aureus (MRSA). medicalchannelasia.commit.edu

The development of generative AI models like SyntheMol, which not only design novel antibiotic structures but also provide the chemical recipes to synthesize them, bridging the gap between computational design and real-world laboratory validation. stanford.edu

Machine learning models, such as artificial neural networks (ANN), have been used to model and predict the behavior of tetracyclines in specific contexts, like their adsorption properties. nih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Meclocycline |

| Chlortetracycline (B606653) |

| Doxycycline (B596269) |

| Demeclocycline (B601452) |

| Eravacycline |

| Minocycline (B592863) |

| Omadacycline |

| Oxytetracycline |

| Sarecycline |

| Tetracycline |

Future Research Directions and Emerging Paradigms

Exploration of New Therapeutic Applications in Preclinical Models (Beyond Traditional Antimicrobial Uses)

While meclocycline's primary application has been in combating bacterial infections, emerging research is beginning to uncover its potential in other therapeutic areas. The anti-inflammatory and matrix metalloproteinase (MMP) inhibitory properties of the tetracycline (B611298) class of antibiotics provide a strong rationale for exploring meclocycline (B608961) sulfosalicylate in non-antimicrobial contexts. Preclinical models are crucial for delineating these potential new applications.

One promising avenue is in the management of inflammatory conditions. Tetracyclines have been shown to modulate inflammatory pathways, and future preclinical studies could investigate the efficacy of meclocycline sulfosalicylate in models of inflammatory skin disorders, arthritis, or even neuroinflammatory conditions. Such studies would aim to elucidate its specific molecular targets within the inflammatory cascade, independent of its antimicrobial action.

Furthermore, the potential of tetracyclines as anticancer agents is an area of growing interest. researchgate.net Their ability to inhibit MMPs, which are crucial for tumor invasion and metastasis, suggests a possible role for this compound in oncology. Preclinical cancer models could be employed to assess its impact on tumor growth, angiogenesis, and metastasis. Co-delivery of meclocycline with other therapeutic agents in cancer models is also a strategy that warrants investigation. researchgate.net

Development of Advanced Delivery Technologies and Nanomedicine Approaches

To enhance the therapeutic index of this compound, overcoming challenges such as poor solubility and improving targeted delivery are paramount. Advanced delivery technologies, particularly those in the realm of nanomedicine, offer innovative solutions. researchgate.netsemanticscholar.org

The integration of meclocycline with state-of-the-art nanomaterials, including lipid, polymer, and inorganic nanoparticles, is a promising strategy. researchgate.net These nanoparticle-based systems can improve the solubility and stability of the drug, leading to enhanced bioavailability. researchgate.netmdpi.comnih.gov Moreover, they can be engineered for targeted and controlled drug release at the site of infection or disease, thereby minimizing systemic side effects. researchgate.netnih.gov

Stimuli-responsive drug delivery systems represent a sophisticated approach, allowing for the precise release of meclocycline in response to specific triggers at the target site, such as changes in pH or the presence of certain enzymes. researchgate.netresearchgate.net For topical applications, the use of nanoparticles and nanofibers can facilitate deeper penetration of the drug through the skin layers. nih.govnih.gov The development of such advanced formulations could significantly broaden the therapeutic applications of this compound.

Below is an interactive data table summarizing various nanomedicine approaches for tetracycline delivery:

| Delivery System | Material | Potential Advantages | Reference |

| Polymer Nanoparticles | PLGA-PEG | Prolonged circulation, targeted delivery | nih.gov |

| Lipid Nanoparticles | Liposomes, Solid Lipid Nanoparticles | Biocompatibility, encapsulation of hydrophilic and hydrophobic drugs | researchgate.netmicrofluidics-mpt.com |

| Inorganic Nanoparticles | Nickel Ferrite | Magnetic targeting, pH-responsive release | mdpi.com |

| Nanofibers | Chitosan, Alginate | Controlled release for topical applications | nih.gov |

Predictive Modeling for Antimicrobial Resistance Evolution

The escalating crisis of antimicrobial resistance (AMR) necessitates proactive strategies to anticipate and mitigate the evolution of resistance to drugs like this compound. Predictive modeling, utilizing computational and machine learning approaches, is emerging as a powerful tool in this endeavor. mdpi.comijfmr.com

By analyzing genomic data, researchers can develop models to predict the likelihood of resistance emerging in different bacterial species. biomedpharmajournal.org These models can identify the genetic determinants of resistance and understand the evolutionary dynamics that lead to the spread of resistance genes. oup.complos.orgnih.gov For instance, phylogenetic analysis can trace the evolutionary history of tetracycline resistance genes, revealing their diversification long before the widespread clinical use of these antibiotics. oup.com

Furthermore, computational models can simulate the complex interactions between bacteria and antibiotics at a systems level. nih.gov This allows for the investigation of different resistance mechanisms and their impact on cell survival in the presence of the drug. nih.gov Such in silico approaches can help in designing strategies to slow down the development of resistance and to identify optimal treatment protocols. nih.govlmu.edu.ng Machine learning algorithms can also be trained on large datasets of clinical and microbiological data to predict resistance patterns and inform prescribing decisions. mdpi.comnih.gov

Integration of 'Omics' Technologies in Mechanistic Research

To gain a deeper understanding of the mechanisms of action of this compound and the bacterial responses it elicits, the integration of 'omics' technologies is indispensable. Proteomics, transcriptomics, and metabolomics provide a system-wide view of the molecular changes occurring in bacteria upon antibiotic exposure. researchgate.netmdpi.com